molecular formula C21H24ClN3 B5588203 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine

Cat. No. B5588203
M. Wt: 353.9 g/mol
InChI Key: OSJYYUIAIQGBKY-WINQIOIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'compound X' in scientific literature.

Scientific Research Applications

Synthesis and Chemical Properties

Piperazine derivatives, including those similar in structure to 4-(4-chlorobenzyl)-N-(2-methyl-3-phenyl-2-propen-1-ylidene)-1-piperazinamine, have been extensively studied for their synthetic routes and chemical properties. For instance, novel triazole derivatives, including those with piperazine substituents, have been synthesized and evaluated for their antimicrobial activities, showing potential as antimicrobial agents due to their good or moderate activities against test microorganisms (Bektaş et al., 2010). Similarly, derivatives of 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes were synthesized and found to be potent allosteric enhancers of the A1 adenosine receptor, indicating a significant influence of the substituents on the phenyl ring tethered to the piperazine on their biological activity (Romagnoli et al., 2008).

Antimicrobial and Antitumor Activities

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety have been synthesized and investigated for their potential anticancer activities, particularly against breast cancer cells, showing that some compounds possess promising antiproliferative agents, comparing favorably with cisplatin (Yurttaş et al., 2014). This highlights the therapeutic potential of piperazine derivatives in oncology.

Luminescent Materials

Piperazine-substituted naphthalimide compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, demonstrating their applicability in materials science. The fluorescence quantum yields and photophysical properties suggest their potential use as pH probes and in optoelectronic devices (Gan et al., 2003).

Pharmacological Applications

Piperazine derivatives have also been evaluated for their pharmacological applications, including as receptor antagonists. Preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists have shown that certain compounds exhibit significant activity, highlighting their potential in the treatment of disorders related to the serotonin system (Yoon et al., 2008).

properties

IUPAC Name

(E,E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-methyl-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3/c1-18(15-19-5-3-2-4-6-19)16-23-25-13-11-24(12-14-25)17-20-7-9-21(22)10-8-20/h2-10,15-16H,11-14,17H2,1H3/b18-15+,23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYYUIAIQGBKY-WINQIOIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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